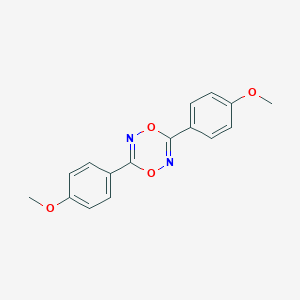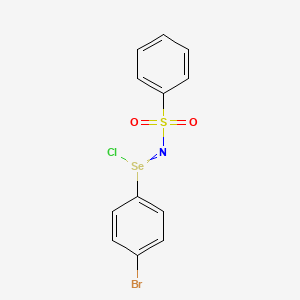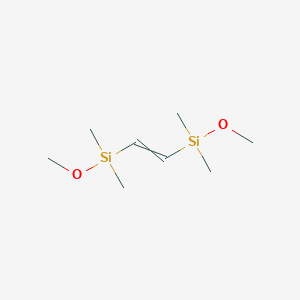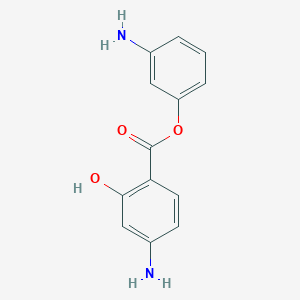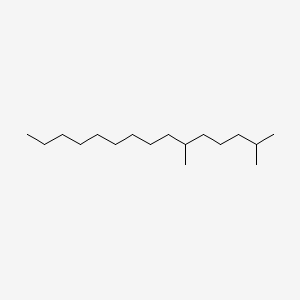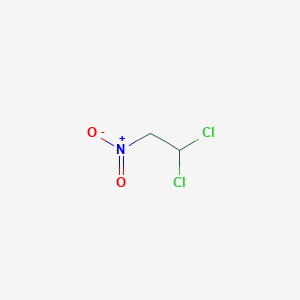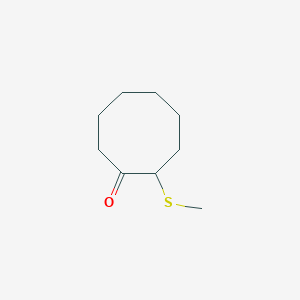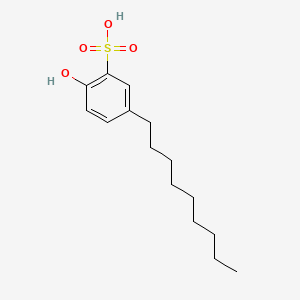![molecular formula C10H18O4S B14645446 Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester CAS No. 56291-33-9](/img/structure/B14645446.png)
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring an ethoxy-oxoethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl-3-oxo-, ethyl ester
- Ethyl 2-acetylbutyrate
- Butanoic acid, 2,3-dimethyl-, ethyl ester
- Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
56291-33-9 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-13-9(11)6-8(3)15-7-10(12)14-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZMUUREMCLUNIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)SCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


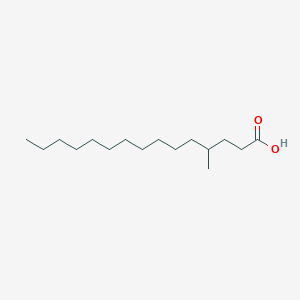
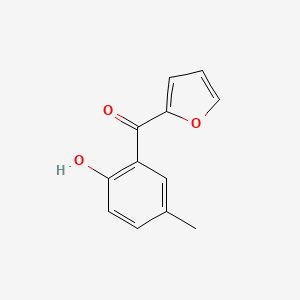
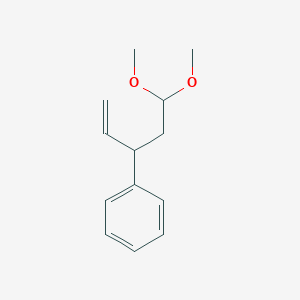
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

